molecular formula C8H6Cl2O3 B6594488 Dicamba-13C6 CAS No. 1173023-06-7

Dicamba-13C6

Cat. No. B6594488
CAS RN: 1173023-06-7
M. Wt: 226.99 g/mol
InChI Key: IWEDIXLBFLAXBO-WBJZHHNVSA-N
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Description

Molecular Structure Analysis

The empirical formula of Dicamba-13C6 is 13C6C2H6Cl2O3 . The SMILES string representation is CO[13c]113c[13cH][13cH]13c[13c]1C(O)=O .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 112-116 °C .

Scientific Research Applications

Mechanisms of Action and Environmental Impact

  • Off-Target Movement and Plant Responses : Dicamba is essential for controlling post-emergent resistant weeds in soybean farming. Research discusses its off-target transport mechanisms like spray drift and volatilization, and how these affect soybeans even at ultralow concentrations. This emphasizes the need for robust tools and practices for sustainable dicamba use (Riter et al., 2021).

  • Anaerobic Degradation in the Environment : Studies have shown that anaerobic degradation is a primary pathway for dicamba degradation in the environment, with novel anaerobic degradation pathways being proposed. This research is crucial for understanding dicamba's environmental impact and developing treatment technologies for contaminated water (Liu et al., 2021).

Detection and Analysis

  • On-Spot Quantitative Analysis Using Lateral Flow Strip : A method for rapid on-the-spot detection of dicamba in field waters using a lateral flow immunochromatographic strip was developed. This technique, which can be used with a smartphone app, is timely for addressing legal concerns over dicamba drift causing phytotoxicity against sensitive crops (Qi et al., 2020).

  • Stable Isotope-Based Quantification from Air and Water : Research has been conducted on using stable isotope-based direct quantification of dicamba from air and water samples, employing single-quadrupole liquid chromatography–mass spectrometry. This method provides a robust alternative for dicamba analysis and can account for ion suppression effects (Ghaste et al., 2020).

Biological Interactions and Molecular Insights

  • Gene Cloning for Dicamba Degradation : A study cloned a novel tetrahydrofolate-dependent dicamba demethylase gene from a dicamba-degrading microbial consortium. This gene is a promising candidate for transgenic engineering for dicamba resistance (Li et al., 2022).

  • Crystal Structure of Dicamba Monooxygenase : The crystal structure of dicamba monooxygenase, a Rieske nonheme oxygenase that catalyzes dicamba’s oxidative demethylation, was determined. This insight into the enzyme’s structure provides a better understanding of how it interacts with dicamba at a molecular level (Dumitru et al., 2009).

  • Herbicide Resistance Transfer : Research demonstrated the transfer of dicamba tolerance from wild mustard to Brassica napus (canola) through embryo rescue and backcross breeding, indicating potential applications in creating dicamba-tolerant crop varieties (Jugulam et al., 2015).

Mechanism of Action

Target of Action

Dicamba-13C6, a labeled form of Dicamba, is primarily targeted at broadleaf weeds . The primary targets of Dicamba are the enzymes involved in the growth and development of these plants. It specifically targets the enzymes responsible for plant growth hormones, known as auxins .

Mode of Action

Dicamba mimics the action of the plant hormone auxin . When absorbed by the plant, Dicamba disrupts normal growth processes, causing uncontrolled, abnormal growth which eventually leads to the plant’s death . The compound’s interaction with its targets results in changes in the plant’s normal biochemistry and physiology, leading to its eventual death .

Biochemical Pathways

Dicamba affects several biochemical pathways in plants. It interferes with the normal functioning of the auxin hormones, disrupting the plant’s growth and development . This disruption affects various downstream effects such as cell division, tissue differentiation, and other growth processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of the parent compound, Dicamba . After application, Dicamba is absorbed by the plant and distributed throughout its tissues . The compound is metabolized in the plant, and the resulting metabolites are eventually excreted . These properties impact the bioavailability of this compound, determining its effectiveness in controlling target weeds .

Result of Action

The result of this compound’s action is the death of the target plants. By disrupting normal growth processes, Dicamba causes the plant to grow abnormally, eventually leading to its death . On a molecular level, this involves disruption of enzyme activity and hormone balance. On a cellular level, it leads to uncontrolled cell division and growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, humidity, and soil conditions, which can affect the absorption, distribution, and metabolism of the compound in the plant . For example, in colder temperatures, the absorption of Dicamba by the plant may be slower, potentially reducing its effectiveness . Similarly, certain soil conditions may affect the compound’s stability and its availability to the plant .

Safety and Hazards

Dicamba-13C6 is harmful if swallowed and causes serious eye damage. It is also harmful to aquatic life with long-lasting effects . It is combustible and there is a risk of dust explosion. In the event of fire, hazardous combustion gases or vapors may develop .

Biochemical Analysis

Biochemical Properties

Dicamba-13C6, like its parent compound Dicamba, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its carboxyl and methoxy groups . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and ionic interactions .

Cellular Effects

This compound can influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes related to stress response and detoxification processes. It can also influence cellular metabolism by affecting the activity of certain enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to certain enzymes, inhibiting or activating them, leading to changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, this compound may degrade over time, with its breakdown products potentially having different effects on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Lower doses may have minimal effects, while higher doses could lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels . The specific pathways and the nature of these interactions are currently under study.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with various transporters and binding proteins, influencing its localization or accumulation . The specifics of these interactions and their effects on this compound distribution are areas of active research.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The exact localization of this compound and its effects on cellular function are subjects of ongoing investigation.

properties

IUPAC Name

2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEDIXLBFLAXBO-WBJZHHNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703024
Record name 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173023-06-7
Record name 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-06-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
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2,4-D dicamba
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sodium montmorillonite
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1.5 g
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2,4-D dicamba
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Synthesis routes and methods II

Procedure details

2-Hydroxy-3,6-dichlorobenzoic acid (44.4 g) is dissolved in a solution of potassium hydroxide (11.2 g, 0.2 mole) and water (100 ml). The solution is heated to reflux (about 100° C.) and stirred vigorously while dimethyl sulfate (63.1 g, 0.5 mole) is added dropwise. The reaction mixture is then treated with a solution of potassium hydroxide (14.0 g, 0.25 mole) in 25.0 ml of water and refluxed for an additional 2 hours. The reaction mixture is then cooled and acidified to Congo red with hydrochloric acid to precipitate the desired 2-methoxy-3,6-dichlorobenzoic acid.
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44.4 g
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11.2 g
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100 mL
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63.1 g
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14 g
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25 mL
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Congo red
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Synthesis routes and methods III

Procedure details

used, inter alia, as dicamba-dimethylammonium, dicamba-potassium, dicamba-sodium, dicamba-trolamine,
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dicamba-trolamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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